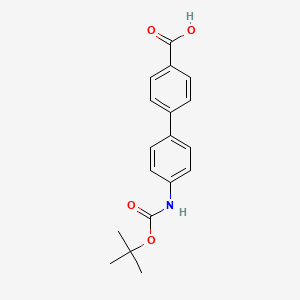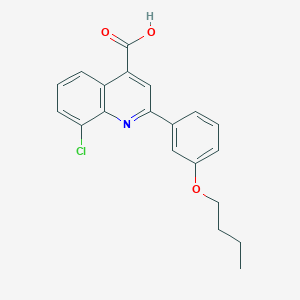
2-(3-丁氧基苯基)-8-氯喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid" is a derivative of quinoline carboxylic acid, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The quinoline core is a common motif in many pharmacologically active compounds, and the introduction of various substituents can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives, such as 3-halo-2-phenylquinoline-4-carboxylic acids, has been achieved through novel procedures that involve the synthesis of an amino intermediate followed by a halogenation step using the Sandmeyer reaction . This method provides good yields and can potentially be adapted to synthesize the target compound by substituting the appropriate phenyl group with a 3-butoxyphenyl group.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their chemical reactivity and interaction with biological targets. For instance, the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones have been determined using single crystal XRD, revealing a broad spectrum of halogen-mediated weak interactions in their crystal structures . These interactions, including strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds, are essential for the stability of the crystal packing. Such structural analyses are indicative of the importance of molecular geometry and substituent effects in quinoline derivatives, which would also apply to the target compound.
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in various chemical reactions due to their reactive sites, such as the carboxylic acid group and the nitrogen atom in the quinoline ring. The reactivity can be further influenced by substituents, as seen in the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, where the quinoline derivative acts as a tridentate ligand . This demonstrates the potential of quinoline carboxylic acids to form complexes with metal ions, which could be explored for the target compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are largely determined by their molecular structure and substituents. For example, the synthesis of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives has shown that these compounds possess free-radical scavenging activity and can inhibit various enzymes, indicating their potential as therapeutic agents . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been explored, with detailed NMR analysis providing insights into their structural properties . These studies suggest that the target compound may also exhibit unique physical and chemical properties that could be of interest in pharmaceutical applications.
科学研究应用
合成和抗菌活性
喹啉衍生物已被合成并评估其抗菌活性。例如,Patel 和 Shaikh (2011) 从 2-[(2,6-二氯苯基)氨基]苯基乙酸合成了新的 1,3-恶唑基-7-氯喹唑啉-4(3H)酮,展示了它们作为抗菌剂的潜力。这些化合物显示出比标准药物更好的活性,突出了喹啉衍生物在开发新的抗菌剂中的用途 [Patel 和 Shaikh,2011]
配位化学
喹啉衍生物在配位化学中作为配体,与金属形成络合物。Moriuchi 等人 (2007) 展示了与 4,8-二羟基喹啉-2-羧酸的二氧代钒 (V) 络合物的结构表征,展示了喹啉衍生物在形成结构有趣且具有潜在催化活性的金属络合物中的潜力 [Moriuchi 等人,2007]
功能化方法
氯喹啉的定向邻位锂化已应用于合成各种 2,3-二取代喹啉,如 Marsais、Godard 和 Quéguiner (2009) 所探索的。这种方法提高了喹啉衍生物进行进一步化学修饰的多功能性,从而产生广泛的具有特定性质的潜在生物活性化合物或材料 [Marsais、Godard 和 Quéguiner,2009]
有机锡 (IV) 羧酸盐
基于酰胺羧酸的有机锡羧酸盐已被合成和表征,提供了对有机锡化合物在催化和材料科学中的合成和潜在应用的见解。Xiao 等人 (2013) 详细介绍了它们的合成、晶体结构和表征,说明了使用喹啉衍生的配体可获得多种分子结构 [Xiao 等人,2013]
镧系元素配合物的な光物理性质
已经研究了 4-[4-(9H-咔唑-9-基)丁氧基]苯甲酸酯的镧系元素配位聚合物的合成、晶体结构和光物理性质,重点关注双齿氮供体对发光的影响。Raphael 等人 (2012) 探索了这些方面,有助于理解喹啉衍生物如何影响镧系元素配合物的发光性质,这对于光学器件的开发很有价值 [Raphael 等人,2012]
属性
IUPAC Name |
2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(23)24)15-8-5-9-17(21)19(15)22-18/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOONTWTQFNHIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

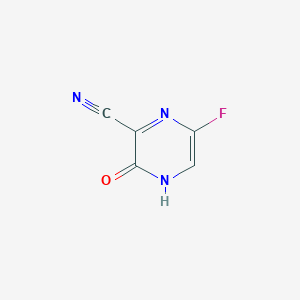

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)
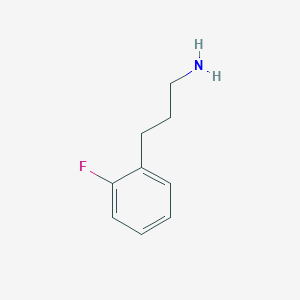

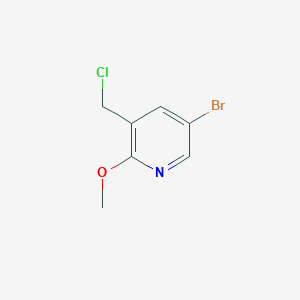

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)

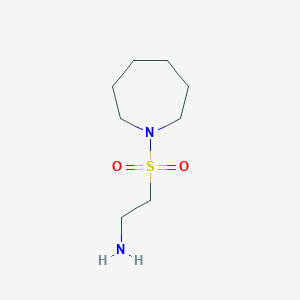
![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)

